2-(Acetylamino)-3-pyridyl acetate
Overview
Description
2-(Acetylamino)-3-pyridyl acetate is an organic compound that belongs to the class of acetylated amines This compound is characterized by the presence of an acetylamino group attached to a pyridine ring, which is further esterified with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-3-pyridyl acetate can be achieved through several methods. One common approach involves the acetylation of 3-aminopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity. Another method involves the esterification of 2-(acetylamino)-3-pyridinol with acetic acid in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-3-pyridyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetylamino group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 3-pyridylamine.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-pyridylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acetylamino)-3-pyridyl acetate has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-3-pyridyl acetate involves its interaction with specific molecular targets within cells. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity, leading to changes in cellular processes. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further influencing protein function .
Comparison with Similar Compounds
2-(Acetylamino)-3-pyridyl acetate can be compared with other acetylated amines and pyridine derivatives:
2-(Acetylamino)-5-methoxypyridine: Similar structure but with a methoxy group at the 5-position, which can affect its reactivity and biological activity.
3-Acetylaminopyridine: Lacks the ester group, making it less versatile in certain chemical reactions.
2-(Acetylamino)-4-pyridyl acetate: Positional isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(2-acetamidopyridin-3-yl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-9-8(14-7(2)13)4-3-5-10-9/h3-5H,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZIZSUOFZCQBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=N1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384152 | |
Record name | 2-(Acetylamino)-3-pyridyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26372-53-2 | |
Record name | 2-(Acetylamino)-3-pyridyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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